BenchChemオンラインストアへようこそ!

2-pyrimidin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)acetamide

Medicinal Chemistry Lead Optimization Fragment-Based Drug Discovery

2-Pyrimidin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)acetamide (CAS 317325-60-3, PubChem CID is a synthetic small molecule (MW 252.3 g/mol, formula C9H8N4OS2) featuring a pyrimidine ring linked via a sulfanyl bridge to an acetamide moiety bearing an unsubstituted thiazole ring. It is catalogued as a screening compound within the ChemDiv library (ID: ChemDiv3_007158) and is structurally related to biologically annotated analogs such as T16Ainh-A01, a TMEM16A inhibitor with a 4-(4-methoxyphenyl)-substituted thiazole , and SirReal2, a SIRT2 inhibitor with a 5-(naphthalen-1-ylmethyl)-substituted thiazole.

Molecular Formula C9H8N4OS2
Molecular Weight 252.31
CAS No. 317325-60-3
Cat. No. B2473613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-pyrimidin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)acetamide
CAS317325-60-3
Molecular FormulaC9H8N4OS2
Molecular Weight252.31
Structural Identifiers
SMILESC1=CN=C(N=C1)SCC(=O)NC2=NC=CS2
InChIInChI=1S/C9H8N4OS2/c14-7(13-9-12-4-5-15-9)6-16-8-10-2-1-3-11-8/h1-5H,6H2,(H,12,13,14)
InChIKeyXBACVHMHPJDMAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Pyrimidin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)acetamide (CAS 317325-60-3): A Dual-Heterocycle Scaffold for Medicinal Chemistry and Screening Library Procurement


2-Pyrimidin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)acetamide (CAS 317325-60-3, PubChem CID 708835) is a synthetic small molecule (MW 252.3 g/mol, formula C9H8N4OS2) featuring a pyrimidine ring linked via a sulfanyl bridge to an acetamide moiety bearing an unsubstituted thiazole ring [1]. It is catalogued as a screening compound within the ChemDiv library (ID: ChemDiv3_007158) and is structurally related to biologically annotated analogs such as T16Ainh-A01, a TMEM16A inhibitor with a 4-(4-methoxyphenyl)-substituted thiazole [2], and SirReal2, a SIRT2 inhibitor with a 5-(naphthalen-1-ylmethyl)-substituted thiazole [3]. Unlike these analogs, the target compound's unsubstituted thiazole core confers distinct physicochemical properties and synthetic versatility for downstream derivatization.

Why 2-Pyrimidin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)acetamide Cannot Be Interchanged with Substituted Thiazole Analogs


Within the pyrimidinylsulfanyl-thiazolyl-acetamide chemotype, minor structural modifications to the thiazole ring produce profound shifts in target engagement, physicochemical profile, and synthetic utility. T16Ainh-A01 (MW 416.5, XLogP ~3.5) derives its TMEM16A inhibitory activity (IC50 = 1.8 μM) from a 4-(4-methoxyphenyl) substituent on the thiazole ; SirReal2 (MW 420.6, IC50 = 140 nM against SIRT2) relies on a bulky 5-(naphthalen-1-ylmethyl) group for selective binding to the SIRT2 C-site . In contrast, CAS 317325-60-3 (MW 252.3, XLogP 1.6) presents an unsubstituted thiazole ring that lacks known target bias, offering a distinct pharmacokinetic starting point for lead optimization and a cleaner scaffold for fragment-based or phenotypic screening approaches [1]. Substituting a decorated analog for this unadorned scaffold without accounting for these differences risks misinterpreting screening results and complicating SAR deconvolution.

Quantitative Differential Evidence for 2-Pyrimidin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)acetamide vs. Closest Analogs


Molecular Weight Reduction of 39% vs. T16Ainh-A01 Enhances Ligand Efficiency Potential

The target compound (MW 252.3 Da) is approximately 39% smaller than the closest biologically annotated analog T16Ainh-A01 (MW 416.5 Da) [1]. This lower molecular weight, combined with a reduced calculated LogP (1.6 vs. an estimated ~3.5 for T16Ainh-A01), positions the compound more favorably within lead-like chemical space (MW < 350, LogP < 3) as defined by commonly applied drug-likeness filters [2]. The reduced molecular complexity also translates to fewer rotatable bonds (4 vs. 8 in T16Ainh-A01), which may contribute to lower entropic penalty upon target binding.

Medicinal Chemistry Lead Optimization Fragment-Based Drug Discovery

Absence of Pre-Existing Target Annotation vs. T16Ainh-A01 (TMEM16A) and SirReal2 (SIRT2) Enables Unbiased Phenotypic Screening

Unlike T16Ainh-A01, which is a characterized TMEM16A calcium-activated chloride channel inhibitor (IC50 = 1.8 μM in A253 cells) , and SirReal2, a potent and selective SIRT2 inhibitor (IC50 = 140 nM, >1000-fold selectivity over SIRT1 and SIRT3-6) [1], the target compound (CAS 317325-60-3) has no publicly disclosed primary target annotation [2]. This absence of pre-defined pharmacology makes it an ideal candidate for unbiased phenotypic screening campaigns where target-agnostic hit identification is desired, avoiding the confirmation bias that can accompany the use of target-annotated chemical probes.

Phenotypic Screening Target Deconvolution Chemical Biology

Unsubstituted Thiazole Core Offers Superior Synthetic Tractability for Parallel Library Synthesis vs. 4-Aryl-Substituted Analogs

The target compound features an unsubstituted thiazole ring at the 4- and 5-positions, providing a reactive handle for late-stage functionalization via electrophilic aromatic substitution, halogenation, or cross-coupling reactions [1]. In contrast, T16Ainh-A01 and SirReal2 already bear bulky substituents at the thiazole 4- and 5-positions respectively, limiting the scope of direct derivatization. The N-(5-benzylthiazol-2-yl)-2-(heterylsulfanyl)acetamide series reported by Ostapiuk et al. (2018) demonstrated that 5-benzyl substitution on the thiazole ring yields anticancer activity with growth percent (GP) values ranging from 34.43% to 65.63% across renal (UO-31) and lung (HOP-92) cancer cell lines at 10 μM [2], illustrating the biological potential accessible through thiazole derivatization of this scaffold class.

Parallel Synthesis Medicinal Chemistry Structure-Activity Relationship

Recommended Application Scenarios for 2-Pyrimidin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)acetamide Based on Quantitative Differentiation Evidence


Unbiased Phenotypic Screening Libraries for Novel Target Identification

Given its lack of pre-existing target annotation—in contrast to T16Ainh-A01 (committed TMEM16A inhibitor, IC50 = 1.8 μM) and SirReal2 (committed SIRT2 inhibitor, IC50 = 140 nM) —CAS 317325-60-3 is optimally suited for inclusion in diversity-oriented phenotypic screening libraries. Its uncommitted pharmacology avoids introducing target-based selection bias, making it valuable for cell-based assays aimed at identifying novel mechanisms of action in oncology, inflammation, or infectious disease, where first-in-class target identification is the primary goal [1].

Fragment-Based Lead Generation Leveraging Low Molecular Weight and Favorable Ligand Efficiency

With a molecular weight of 252.3 Da—approximately 39% smaller than T16Ainh-A01 (416.5 Da) and 40% smaller than SirReal2 (420.6 Da)—this compound falls within the fragment-sized chemical space (MW < 300 Da) recommended for fragment-based drug discovery (FBDD) [2]. Its XLogP of 1.6 indicates a balanced hydrophilic-lipophilic profile favorable for aqueous solubility in biochemical assays. The compound can serve as a core fragment for FBDD campaigns, with subsequent structure-guided elaboration exploiting the free 4- and 5-positions of the thiazole ring for affinity maturation.

Late-Stage Diversification Scaffold for Focused SAR Library Construction

The unsubstituted thiazole ring at positions 4 and 5 provides a chemically addressable scaffold for systematic SAR exploration. The N-(5-benzylthiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide series reported by Ostapiuk et al. (2018) demonstrated that 5-benzyl substitution yields selective anticancer activity against renal (UO-31, GP 34.43-60.58%) and lung (HOP-92, GP 39.45-65.63%) cancer cell lines at 10 μM [3]. This precedent supports the use of CAS 317325-60-3 as a core intermediate for parallel synthesis of focused libraries to explore substituent effects on biological activity across multiple therapeutic indications.

Negative Control Compound for Target-Selective Chemical Probe Validation Studies

Because the target compound shares the same pyrimidin-2-ylsulfanyl-N-(thiazol-2-yl)acetamide core scaffold as T16Ainh-A01 and SirReal2 but lacks their respective target-engaging substituents (4-methoxyphenyl for TMEM16A; naphthalen-1-ylmethyl for SIRT2) [4], it may serve as a structurally matched negative control in experiments designed to validate the on-target specificity of these chemical probes. The absence of the key pharmacophoric substituents predicts loss of potency at TMEM16A and SIRT2, enabling researchers to distinguish scaffold-related cytotoxicity from target-specific pharmacology.

Quote Request

Request a Quote for 2-pyrimidin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.